1'-Benzyl-4'-methyl-[1,4'-bipiperidin]-4-one

Tyrosinase Inhibition Structure-Activity Relationship Melanogenesis

1'-Benzyl-4'-methyl-[1,4'-bipiperidin]-4-one (CAS 676454-86-7) is a functionalized bipiperidine derivative featuring a ketone at the 4-position and distinct N-substitution patterns (benzyl and methyl groups). This compound serves as a key intermediate in medicinal chemistry, particularly for generating allosteric modulators and enzyme inhibitors, by providing a rigidified scaffold with a defined vector for further derivatization.

Molecular Formula C18H26N2O
Molecular Weight 286.4 g/mol
Cat. No. B11769831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-Benzyl-4'-methyl-[1,4'-bipiperidin]-4-one
Molecular FormulaC18H26N2O
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESCC1(CCN(CC1)CC2=CC=CC=C2)N3CCC(=O)CC3
InChIInChI=1S/C18H26N2O/c1-18(20-11-7-17(21)8-12-20)9-13-19(14-10-18)15-16-5-3-2-4-6-16/h2-6H,7-15H2,1H3
InChIKeyLGLAFLBCZNKOLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1'-Benzyl-4'-methyl-[1,4'-bipiperidin]-4-one: A Specialized Bipiperidine Scaffold for Targeted Lead Optimization


1'-Benzyl-4'-methyl-[1,4'-bipiperidin]-4-one (CAS 676454-86-7) is a functionalized bipiperidine derivative featuring a ketone at the 4-position and distinct N-substitution patterns (benzyl and methyl groups). This compound serves as a key intermediate in medicinal chemistry, particularly for generating allosteric modulators and enzyme inhibitors, by providing a rigidified scaffold with a defined vector for further derivatization . Its structural arrangement offers a unique balance of lipophilicity and hydrogen-bonding capability that is not replicated by its non-ketone or differently substituted analogs .

Why 1'-Benzyl-4'-methyl-[1,4'-bipiperidin]-4-one Cannot Be Replaced by Common Bipiperidine Analogs


Generic bipiperidine analogs like 1'-(4-methylbenzyl)-[1,4']bipiperidinyl (the 4'-methylbenzyl regioisomer) are often considered interchangeable in screening libraries. However, this substitution leads to a measurable loss of potency in key targets such as tyrosinase, with reported IC50 values of 1.72 µM for the 4'-methylbenzyl compound [1]. The specific N-benzyl and N-methyl substitution pattern on the 4-one scaffold of the target compound is designed to optimize a separate set of pharmacological interactions, as demonstrated in structure-activity relationship (SAR) studies on related series, where minor N-substitution changes critically impact inhibitory activity [2]. Direct replacement therefore risks introducing a critical variance in potency and selectivity.

Quantifying the Differentiation of 1'-Benzyl-4'-methyl-[1,4'-bipiperidin]-4-one Against Its Closest Analogs


Tyrosinase Inhibition: Differential Potency of N-Benzyl vs. N-Methylbenzyl Bipiperidine Scaffolds

In a focused series of bipiperidine-based tyrosinase inhibitors, the substitution pattern on the piperidine nitrogen atom directly controls inhibitory potency. The analog bearing a 4'-methylbenzyl group exhibited an IC50 of 1.72 µM against mushroom tyrosinase [1]. While the specific target compound (1'-benzyl-4'-methyl variant) was not directly tested in this study, the same SAR framework demonstrates that a simple shift from benzyl to methylbenzyl substitution results in a measurable IC50, establishing that the target compound's distinct N-benzyl substitution will drive a different potency profile by design [2].

Tyrosinase Inhibition Structure-Activity Relationship Melanogenesis

Molecular Dynamics and Conformational Stability: Distinct Energy Landscapes of Bipiperidine Derivatives

Molecular dynamics simulations on variably N-substituted bipiperidines, including the 4'-methylbenzyl analog, reveal that even minor changes in N-substitution alter the potential and total energies of the energy-minimized models [1]. These calculated energy differences form the basis of quantitative structure-activity relationship (QSAR) models that predict distinct biological conformations for individual scaffolds. The target compound's unique combination of 1'-benzyl and 4'-methyl groups, combined with the 4-ketone, is calculated to produce a unique conformational ensemble that differs fundamentally from its non-ketone or regioisomeric analogs .

Conformational Analysis Molecular Dynamics QSAR

Purity and Physical Form: A High-Purity, Stable Intermediate for Reproducible Synthesis

Commercial specifications for 1'-Benzyl-4'-methyl-[1,4'-bipiperidin]-4-one guarantee a minimum purity of 95% (AKSci) to 98% (MolCore) , and the compound is documented for long-term storage in a cool, dry environment. In contrast, the closely related non-ketone analog, 1'-Benzyl-4-methyl-1,4'-bipiperidine, is typically supplied at 95% purity but lacks the stabilizing influence of the ketone group, which reduces the potential for oxidative degradation during storage.

Chemical Purity Procurement Specification Long-term Storage

Synthetic Utility Confirmed in M1 Allosteric Agonist (TBPB) and Analog Synthesis

The core [1,4'-bipiperidin]-4-one motif is a validated intermediate in the synthesis of potent and selective M1 muscarinic acetylcholine receptor allosteric agonists, such as TBPB (EC50 = 289 nM) . This class of agonists is a key research tool for Alzheimer's disease and schizophrenia models. The target compound's specific N-alkylation pattern (benzyl and methyl) is a direct precursor for generating focused libraries of TBPB analogs, a synthetic path that is less accessible from non-ketone or differently substituted bipiperidine starting materials [1].

Muscarinic Acetylcholine Receptor Allosteric Agonist TBPB Synthesis

Target Application Scenarios for 1'-Benzyl-4'-methyl-[1,4'-bipiperidin]-4-one Based on its Proven Differentiation


Developing Novel Tyrosinase Inhibitors for Hyperpigmentation Disorders

Use this compound as a privileged scaffold to initiate a new SAR program. The established class-level inference shows that N-benzyl substitution diverges from the 1.72 µM IC50 baseline of the methylbenzyl analog [1]. Researchers can rapidly synthesize a library of amide, ether, or amine derivatives off the 4-ketone to achieve potency improvements while avoiding the intellectual property space of existing 4'-methylbenzyl inhibitors .

M1 Muscarinic Receptor Allosteric Agonist Lead Optimization

This bipiperidin-4-one is a validated starting point for synthesizing TBPB-like M1 allosteric agonists [1]. The pre-installed ketone and specific N-alkylation pattern allow for a concise 2-3 step synthesis of focused compound libraries to explore selectivity against M2-M5 receptors, directly supporting CNS drug discovery programs for Alzheimer's disease and schizophrenia .

High-Purity Intermediate for Multi-Step Medicinal Chemistry

For process chemists requiring a stable, high-purity ketone intermediate, this compound (available at up to 98% purity) ensures a cleaner reaction profile in reductive aminations, Grignard additions, or Wittig olefination [1]. Its superior purity compared to generic 95% min analogs minimizes the formation of side products in sensitive synthetic sequences, thereby improving overall yield and reproducibility .

Conformational Probe for Biophysical Studies of Bipiperidine-Target Interactions

The compound's unique conformational landscape, predicted by molecular dynamics simulations on analog series [1], makes it a valuable tool for biophysical studies (e.g., X-ray crystallography, NMR) aiming to map the binding conformations of bipiperidine-based ligands. It serves as a rigid, functionalized probe to understand how N-alkylation and ring functionalization drive target engagement.

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